molecular formula C8H11ClN2O2 B2565187 Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate CAS No. 1328640-60-3

Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B2565187
CAS No.: 1328640-60-3
M. Wt: 202.64
InChI Key: QAGPEUYGYJVICX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate ( 1328640-60-3) is a chemical building block of significant interest in medicinal and agrochemical research. It belongs to the pyrazole carboxylate ester family, compounds recognized for their wide range of biological activities . This specific ester serves as a versatile synthetic intermediate for the preparation of various pyrazole-3-carboxylic acids and their subsequent derivatives, such as pyrazole amides . Its primary research value lies in its role as a key precursor in the synthesis of more complex, biologically active molecules. Pyrazole carboxylates are crucial intermediates in the development of compounds that act on pharmacologically relevant targets. For instance, related ethyl 1-aryl-1H-pyrazole-3-carboxylates are well-established as key intermediates in the synthesis of potent CB1 cannabinoid receptor antagonists, which have been extensively explored for the treatment of conditions like obesity and metabolic disorders . The structural motifs present in this compound make it a valuable scaffold for constructing potential therapeutic agents. Modern synthetic protocols, including those employing ultrasound irradiation, have been developed for related pyrazole carboxylates, highlighting a trend towards more efficient and environmentally benign synthesis in research settings . Researchers utilize this compound under controlled conditions to develop novel synthetic routes and to generate libraries of compounds for biological screening. Handling & Safety: For laboratory R&D use only. This product is not intended for diagnostic, therapeutic, or any consumer use. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) before handling. Molecular Formula: C8H11ClN2O2 Molecular Weight: 202.64 g/mol SMILES: O=C(C1=NN(CC)C=C1Cl)OCC

Properties

IUPAC Name

ethyl 4-chloro-1-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-11-5-6(9)7(10-11)8(12)13-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGPEUYGYJVICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . Another method involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl formate under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole derivatives or reduced to remove the ester group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

    Reduction: Formation of pyrazole derivatives without the ester group.

    Hydrolysis: Formation of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties
Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate has been identified as an effective herbicide, particularly in controlling unwanted vegetation in agricultural settings. Its mechanism of action involves inhibiting specific enzymatic pathways that are crucial for plant growth, thus improving crop yields and reducing competition for resources .

Case Study: Efficacy in Crop Management
A study conducted on chili pepper farms in Thailand demonstrated the effectiveness of this compound in reducing weed populations while maintaining crop health. The application of this compound resulted in a significant increase in yield compared to untreated plots, showcasing its potential as a sustainable agricultural practice .

Pharmaceutical Development

Building Block for Drug Synthesis
In pharmaceutical chemistry, this compound is utilized as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Research Findings: Antimicrobial Activity
Research published in a peer-reviewed journal highlighted the synthesis of novel derivatives from this compound, which exhibited promising antimicrobial properties against several pathogenic strains. This positions the compound as a valuable lead structure for future drug development .

Material Science

Applications in Polymer Chemistry
The compound is also used in the formulation of advanced materials, particularly polymers and coatings. Its unique chemical properties enhance the durability and performance of materials, making it suitable for applications requiring high resistance to environmental stressors .

Data Table: Material Properties Comparison

PropertyThis compoundStandard Polymer
Thermal StabilityHighModerate
Chemical ResistanceExcellentGood
Mechanical StrengthEnhancedVariable

Analytical Chemistry

Reagent in Analytical Methods
this compound serves as a reagent in various analytical techniques, facilitating the detection and quantification of other compounds. This application is crucial for quality control in industries such as pharmaceuticals and food safety .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituents (Positions) Molecular Formula Key Structural Differences
Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate Cl (4), ethyl (1), COOEt (3) C₈H₁₁ClN₂O₂ Reference compound
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate 4-Cl-benzyl (1), phenyl (3), COOEt (5) C₂₀H₁₇ClN₂O₂ Bulky aromatic substituents at 1 and 3 positions
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate NH₂ (5), 6-Cl-pyridazinyl (1), COOEt (4) C₁₁H₁₁ClN₆O₂ Amino group at 5; heteroaromatic substitution
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate Phenyl (1 and 5), COOEt (3) C₁₉H₁₆N₂O₂ Dual phenyl groups; no halogen substituents
Ethyl 4-nitro-1H-pyrazole-3-carboxylate NO₂ (4), COOEt (3) C₆H₇N₃O₄ Nitro group (electron-withdrawing) at 4

Key Observations :

  • Halogen vs.
  • Aromatic vs. Alkyl Substituents : Bulky aromatic groups (e.g., in ) introduce steric hindrance, which could reduce solubility in polar solvents compared to the ethyl group in the target compound.

Physicochemical and Commercial Considerations

  • Stability and Storage : indicates unspecified storage conditions for the target compound, while analogues like (ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate) are marketed with ISO certification, implying standardized stability .

Biological Activity

Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate (CAS Number: 1328640-60-3) is a member of the pyrazole family, recognized for its diverse biological activities. This compound has been the subject of various studies exploring its potential pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with chloro and ethyl substituents. The presence of the carboxylate group enhances its reactivity, making it suitable for various applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives structurally similar to this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Pyrazole derivatives are known to induce apoptosis in cancer cells. In one study, compounds similar to this compound showed IC50 values in the micromolar range against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells .

Enzyme Inhibition

The compound interacts with specific molecular targets, acting as an inhibitor or modulator of enzymes. For example, it has been noted for its potential to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The mechanism involves binding to the active site of these enzymes, thereby disrupting their function.

This compound's mechanism of action is primarily based on its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound binds to enzymes involved in critical cellular processes, modulating their activity.
  • Receptor Interaction : It may also influence receptor-mediated pathways, affecting cellular signaling and function.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Method Description
Condensation Reactions Involves the reaction between hydrazine derivatives and carbonyl compounds.
Cyclization Reactions Pyrazole formation through cyclization of appropriate precursors under acidic conditions.
Functional Group Modifications Allows for the introduction of chloro and ethyl groups at specific positions on the pyrazole ring.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Screening : A study evaluated the cytotoxic effects of various pyrazole derivatives on A549 cell lines, revealing that those with structural similarities to this compound exhibited significant growth inhibition (IC50 values ranging from 0.95 µM to 49.85 µM) .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against E. coli and S. aureus, finding that certain derivatives showed promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL.

Q & A

Q. How can the synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate be optimized for improved yield and purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., reflux in acetonitrile) and stoichiometry of reagents, as demonstrated in pyrazole derivative syntheses . Purification via flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) effectively removes byproducts . Monitor reaction progress using TLC and confirm purity via NMR and LC-MS .

Q. What are the standard spectroscopic techniques for characterizing this compound?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm structural integrity, focusing on pyrazole ring protons (δ 7.8–8.0 ppm) and ester carbonyl signals (δ ~162 ppm) . IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, C-Cl at ~750 cm1^{-1}) . High-resolution mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. How should safety protocols be designed given limited toxicity data?

  • Methodological Answer : Adopt precautionary measures from structurally similar pyrazole esters: wear PPE (gloves, goggles, lab coats), conduct reactions in fume hoods, and avoid skin contact . For waste disposal, segregate organic solvents and coordinate with licensed hazardous waste services .

Advanced Research Questions

Q. How can crystallographic data discrepancies in pyrazole derivatives be resolved?

  • Methodological Answer : Use SHELX programs for structure refinement, particularly SHELXL for small-molecule crystallography, to address bond-length/angle inconsistencies . Cross-validate with SIR97 for direct-method phase solutions and Fourier-map analysis . For ambiguous electron density, employ twinning refinement or high-resolution data collection (e.g., synchrotron sources) .

Q. What strategies address contradictions in NMR or MS data during structural elucidation?

  • Methodological Answer : Re-examine sample purity via HPLC or GC-MS to rule out impurities . For NMR signal overlap, use 2D techniques (e.g., COSY, HSQC) to assign proton-carbon correlations . If HRMS deviates from expected values (<3 ppm error), consider isotopic patterns or adduct formation .

Q. How can the reaction mechanism of chlorination at the pyrazole C4 position be investigated?

  • Methodological Answer : Perform kinetic studies under varying temperatures and reagent concentrations to identify rate-determining steps. Use isotopic labeling (e.g., 37Cl^{37}\text{Cl}) to track chlorine incorporation via MS . Computational modeling (DFT) can map transition states and compare activation energies for alternative pathways .

Q. How to assess environmental impact when ecological toxicity data is unavailable?

  • Methodological Answer : Use QSAR models to predict biodegradability and toxicity based on logP (partition coefficient) and functional groups (e.g., ester, chloro). Experimentally, conduct microbial toxicity assays (e.g., Vibrio fischeri luminescence inhibition) and soil mobility studies using OECD guidelines .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Solvent effects can be modeled using PCM (Polarizable Continuum Model) . Validate predictions with kinetic experiments (e.g., competition between Cl^- and other nucleophiles) .

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